![molecular formula C24H16O6 B12577934 4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid CAS No. 189324-96-7](/img/structure/B12577934.png)
4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid is an organic compound with the molecular formula C24H16O6. This compound is characterized by the presence of two benzoic acid groups connected via a naphthalene ring through ether linkages. It is often used in the synthesis of advanced materials and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid typically involves the reaction of 2,7-dihydroxynaphthalene with 4-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the naphthalene and benzoic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, sulfonic, and other substituted derivatives.
Scientific Research Applications
4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance polymers and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. In drug delivery, it acts by encapsulating active pharmaceutical ingredients, enhancing their stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Similar structure but with amine groups instead of carboxylic acids.
4,4’-[Anthracene-9,10-diylbis(ethyne-2,1-diyl)]dibenzoic acid: Contains an anthracene core instead of a naphthalene core.
Uniqueness
4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid is unique due to its specific combination of naphthalene and benzoic acid groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in research and industrial applications.
Properties
CAS No. |
189324-96-7 |
|---|---|
Molecular Formula |
C24H16O6 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[7-(4-carboxyphenoxy)naphthalen-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C24H16O6/c25-23(26)16-3-7-19(8-4-16)29-21-11-1-15-2-12-22(14-18(15)13-21)30-20-9-5-17(6-10-20)24(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
LNNXGVQMXOOAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


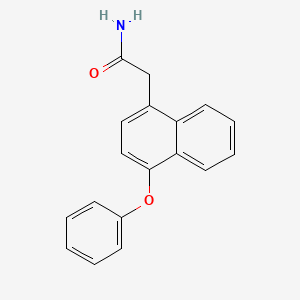

![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)
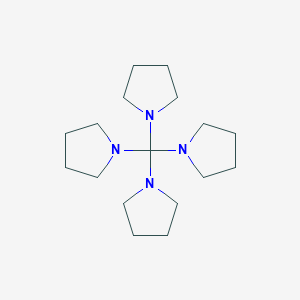
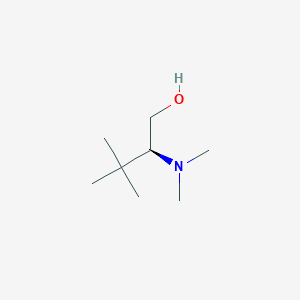
![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
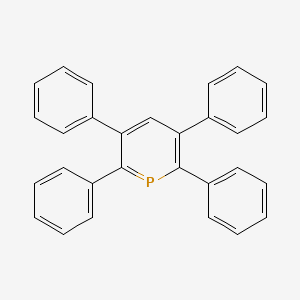
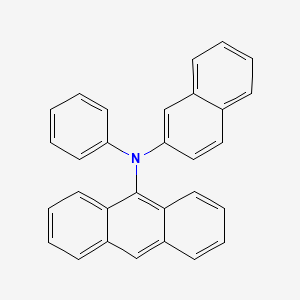

![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)

![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
